(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

説明

BenchChem offers high-quality (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

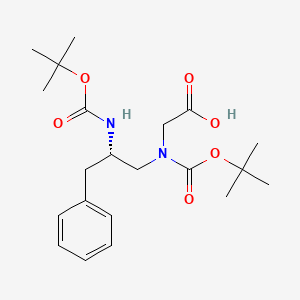

2-[(2-methylpropan-2-yl)oxycarbonyl-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32N2O6/c1-20(2,3)28-18(26)22-16(12-15-10-8-7-9-11-15)13-23(14-17(24)25)19(27)29-21(4,5)6/h7-11,16H,12-14H2,1-6H3,(H,22,26)(H,24,25)/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBLTXIOYFGHND-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)CN(CC(=O)O)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40724430 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217833-76-5 |

Source

|

| Record name | N-(tert-Butoxycarbonyl)-N-{(2S)-2-[(tert-butoxycarbonyl)amino]-3-phenylpropyl}glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40724430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Pursuit of Metabolic Stability in Peptide Therapeutics

An In-depth Technical Guide to (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: A Dipeptide Isostere for Advanced Drug Discovery

In modern drug discovery, the development of peptide-based therapeutics is often hampered by their rapid degradation by proteases in the body. This metabolic instability leads to a short plasma half-life, limiting their therapeutic efficacy.[] A key strategy to overcome this challenge is the isosteric replacement of the scissile peptide bond with a more stable linkage.[2] This guide provides a comprehensive technical overview of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine, a dipeptide isostere of the Gly-Phe motif, designed to enhance metabolic stability while retaining key structural features for biological activity.

The structure of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine replaces the typical amide bond with a secondary amine linkage. This modification removes the carbonyl group susceptible to proteolytic cleavage, thereby increasing the molecule's resistance to enzymatic degradation.[][2] The tert-butyloxycarbonyl (Boc) protecting groups on both amino functionalities allow for its use as a versatile building block in the synthesis of more complex peptidomimetics.[3][][5]

Chemical Structure and Physicochemical Properties

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a chiral molecule with a defined stereochemistry at the former phenylalanine alpha-carbon. The "(2S)" designation indicates that the stereocenter is derived from the natural L-phenylalanine. The molecule is comprised of a Boc-protected glycine unit linked via a secondary amine to a Boc-protected (2S)-2-amino-3-phenylpropyl moiety.

Table 1: Physicochemical Properties of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine and Related Precursors

| Property | (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine (Predicted) | Boc-Glycine[6][7][8] | Boc-L-phenylalanine[][9] |

| Molecular Formula | C23H37N3O6 | C7H13NO4 | C14H19NO4 |

| Molecular Weight | 451.56 g/mol | 175.18 g/mol | 265.31 g/mol |

| Appearance | White to off-white solid | White to off-white powder | White solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform | Soluble in water | Soluble in organic solvents |

| Melting Point | Not available | 86-89 °C | 88-91 °C |

| Stereochemistry | (S) at the phenylpropyl stereocenter | Achiral | (S) |

Strategic Synthesis: A Convergent Approach

The synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is best achieved through a convergent strategy involving the preparation of two key intermediates followed by their coupling. A robust and widely applicable method for forming the secondary amine linkage is reductive amination.

Synthetic Workflow Diagram

Caption: Synthetic workflow for (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine.

Experimental Protocol: Reductive Amination

This protocol details the key coupling step for the synthesis of the target molecule.

Materials:

-

(2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal (Aldehyde intermediate)

-

2-((tert-butoxycarbonyl)amino)ethan-1-amine (Amine intermediate, derived from Boc-glycine)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve (2S)-2-(tert-butoxycarbonylamino)-3-phenylpropanal (1.0 eq) in anhydrous DCM.

-

Addition of Amine: Add 2-((tert-butoxycarbonyl)amino)ethan-1-amine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq).

-

Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine.

Applications in Drug Development and Medicinal Chemistry

The incorporation of dipeptide isosteres like (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine into peptide leads offers several advantages for drug development professionals.

-

Enhanced Proteolytic Stability: The replacement of the amide bond with a secondary amine linkage significantly increases the molecule's resistance to cleavage by proteases, a critical factor in improving the in vivo half-life of peptide drugs.[][2]

-

Peptidomimetic Design: This building block can be used in the synthesis of peptidomimetics that can mimic or block the bioactivity of natural peptides.[2] Such compounds are valuable as therapeutic agents, for example, as enzyme inhibitors.[2] The great success of HIV protease inhibitors containing hydroxyethylamine dipeptide isosteres (HDIs) has drawn a remarkable interest in these isosteres, which make them one of the most widely studied amide bond isosteres.[2]

-

Conformational Control: The removal of the rigidifying influence of the amide bond can introduce greater conformational flexibility. This can be advantageous for optimizing binding to a biological target. Conversely, the secondary amine can participate in hydrogen bonding, preserving some of the structural characteristics of the native peptide.

Conclusion

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine represents a valuable, strategically designed building block for medicinal chemists and drug development professionals. Its inherent resistance to proteolysis, coupled with the versatility of the Boc protecting groups, makes it an ideal component for the synthesis of next-generation peptide therapeutics with improved pharmacokinetic profiles. The synthetic route outlined in this guide provides a reliable and efficient method for its preparation, enabling its broader application in the development of novel drug candidates.

References

- Diastereoselective synthesis of (Z)-fluoroalkene dipeptide isosteres utilizing chiral auxiliaries. RSC Publishing.

- Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Ingenta Connect.

- A Stereocontrolled, Convergent Synthesis of Hydroxyethylene Dipeptide Isosteres.

- Synthesis of a Chloroalkene Dipeptide Isostere-Containing Peptidomimetic and Its Biological Applic

- Stereocontrolled synthesis of psi[CH = CH] dipeptide isosteres. PubMed.

- The Role of N-Boc-N-methyl Glycine Methyl Ester in Modern Drug Discovery.

- Boc-glycine N-hydroxysuccinimide ester. Chem-Impex.

- Applications of Amino Acid Derivatives in Next-Gener

- BOC-Glycine | 4530-20-5. ChemicalBook.

- Boc-L-phenylglycine - (CAS 2900-27-8). Amino Acids - BOC Sciences.

- Synthesis of Boc-Gly. PrepChem.com.

- Boc-Glycine (N-tert-Butoxycarbonyl-2-aminoacetic acid). MedChemExpress.

- Boc-Phe-Gly-OH. PubChem - NIH.

- Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis. Benchchem.

- A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. Benchchem.

- BOC-ON. Sigma-Aldrich.

- Boc-glycine methyl ester, 98%+. Ottokemi.

- Boc-Gly-OH = 99.0 T 4530-20-5. Sigma-Aldrich.

- Preparation method of Boc-glycine.

- 2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid. PubChem.

Sources

- 2. Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isost...: Ingenta Connect [ingentaconnect.com]

- 3. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. BOC-Glycine | 4530-20-5 [chemicalbook.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Boc-Gly-OH = 99.0 T 4530-20-5 [sigmaaldrich.com]

- 9. (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid | C23H28N2O5 | CID 7019052 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Researcher's Guide to the Physicochemical Properties of Boc-Protected Reduced Amide Isosteres

Abstract

In modern medicinal chemistry, the strategic modification of lead compounds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. The amide bond, while foundational to many biologically active molecules, often presents challenges related to metabolic instability.[1][2] Amide isosteres are therefore critical tools for drug designers. This guide provides an in-depth technical analysis of a specific and powerful isostere: the Boc-protected reduced amide. We will explore the profound impact of this functional group on key physicochemical properties, including lipophilicity, hydrogen bonding capacity, basicity, and conformational dynamics. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to enable informed decisions in molecular design and optimization.

Introduction: The Strategic Imperative for Amide Isosteres

The amide functional group is a cornerstone of biological chemistry, central to the structure of peptides and a frequent component of synthetic drugs.[1][3] Its unique ability to act as both a hydrogen bond donor (HBD) and acceptor (HBA) makes it invaluable for target recognition.[4] However, this same functionality renders it susceptible to enzymatic hydrolysis by proteases and amidases, often leading to poor metabolic stability and limited oral bioavailability.[1][2][3]

Bioisosteric replacement of the amide bond is a well-established strategy to overcome these limitations.[1][3][5] A reduced amide isostere, which replaces the amide carbonyl (C=O) with a methylene group (-CH₂-), effectively removes the primary site of hydrolytic cleavage. While this enhances stability, it fundamentally alters other molecular properties. The introduction of a tert-butoxycarbonyl (Boc) group onto the nitrogen of this isostere—creating the -CH₂-N(Boc)- moiety—represents a further, deliberate modification with significant and predictable consequences for a molecule's overall profile. This guide will dissect those consequences in detail.

Core Physicochemical Properties: A Quantitative Analysis

The decision to incorporate a Boc-protected reduced amide isostere must be driven by a clear understanding of the resulting changes to the molecule's physical nature. These changes are not subtle and directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Lipophilicity (LogP/LogD): A Shift Towards Non-Polarity

Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical determinant of membrane permeability and overall bioavailability.[6] The transformation from a polar amide to a non-polar Boc-protected reduced amide drastically increases lipophilicity.

-

Causality: The amide group is relatively polar due to the C=O and N-H bonds. Reducing the carbonyl to a methylene (-CH₂-) slightly increases lipophilicity. However, the addition of the bulky, hydrocarbon-rich tert-butyl group of the Boc moiety causes a substantial increase in the compound's partition coefficient (LogP).[7]

Table 1: Calculated LogP (cLogP) Comparison of Isosteric Scaffolds Calculations are illustrative estimates for a simple N-methyl acetamide scaffold.

| Functional Group | Structure | cLogP (Approx.) | Implication |

| Amide | -NH-C(=O)-CH₃ | -0.5 | Hydrophilic |

| Reduced Amide | -NH-CH₂-CH₃ | +0.4 | Moderately Lipophilic |

| Boc-Protected Reduced Amide | -N(Boc)-CH₂-CH₃ | +2.5 | Highly Lipophilic |

This dramatic increase in LogP can be advantageous for crossing lipid bilayers, such as the blood-brain barrier, but may also lead to decreased aqueous solubility, increased plasma protein binding, and potential for non-specific toxicity if not properly balanced within the overall molecular structure.

Experimental Protocol: Shake-Flask Method for LogP/LogD Determination

This classic method directly measures the partitioning of a compound between an aqueous and an immiscible organic phase.[7][8]

Methodology:

-

Phase Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with 1-octanol. Separately, saturate 1-octanol with the PBS buffer. Allow the phases to separate for at least 24 hours.[9]

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 10 mM in DMSO).[8]

-

Partitioning: Add a small aliquot of the stock solution (e.g., 10 µL) to a mixture of the pre-saturated PBS (e.g., 990 µL) and 1-octanol (e.g., 1000 µL for LogP, or varying ratios for LogD).[8]

-

Equilibration: Vigorously mix the vial for a set period (e.g., 1 hour at room temperature) to allow the compound to reach equilibrium between the two phases.[8]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.

-

Quantification: Carefully sample a precise volume from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically LC-MS.[8]

-

Calculation: The partition coefficient, P, is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.[7]

Hydrogen Bonding Capacity: A Fundamental Shift in Interaction

The ability to form hydrogen bonds is paramount for molecular recognition at the target site. The switch from an amide to a Boc-protected reduced amide fundamentally alters this capability.

-

Amide: Possesses one hydrogen bond donor (N-H) and typically two hydrogen bond acceptor sites (the lone pairs on the carbonyl oxygen).[4]

-

Reduced Amide: Loses the primary HBA (the carbonyl) but retains the HBD (N-H).

-

Boc-Protected Reduced Amide: The N-H donor is eliminated. The two carbonyl oxygens of the Boc group itself become potential, albeit sterically hindered, hydrogen bond acceptors.[10]

This transformation is critical. If the original amide's N-H donor was essential for binding affinity, its removal will be detrimental. Conversely, if the N-H was a liability (e.g., leading to unwanted off-target interactions or poor permeability), its removal via Boc protection can be highly beneficial.

Basicity (pKa): Quenching the Amine

Secondary amines, such as those in a reduced amide isostere, are typically basic, with pKa values around 10-11. This means they will be predominantly protonated at physiological pH (7.4), which can be undesirable, leading to poor cell permeability or strong interactions with acidic targets like the hERG channel.

The Boc group acts as a powerful electron-withdrawing group via resonance, delocalizing the nitrogen's lone pair across the carbamate system. This has a profound effect on the nitrogen's ability to accept a proton.

-

Causality: The delocalization significantly reduces the electron density on the nitrogen, drastically lowering its basicity. The pKa of a Boc-protected amine is typically below 0, meaning it is effectively non-basic and will remain neutral under all physiological conditions.[3]

Table 2: Typical pKa Values for Amine Derivatives

| Functional Group | Structure | Typical pKa | Ionization State at pH 7.4 |

| Secondary Amine | R₂NH | ~10-11 | Mostly Cationic (R₂NH₂⁺) |

| Boc-Protected Amine | R₂N-Boc | < 0 | Neutral (R₂N-Boc) |

This "quenching" of basicity is one of the most powerful and predictable applications of this isostere, allowing chemists to maintain a desired molecular scaffold while eliminating unwanted effects associated with a basic center.

Experimental Protocol: pKa Determination by Potentiometric Titration

This method determines the pKa by measuring the change in pH of a solution of the compound as a titrant is added.[11][12]

Methodology:

-

System Calibration: Calibrate a potentiometer/pH meter using standard buffers (e.g., pH 4, 7, and 10) to ensure accurate measurements.[13]

-

Sample Preparation: Dissolve a precise quantity of the test compound in a suitable solvent system (e.g., water or a water/co-solvent mixture for poorly soluble compounds) to a known concentration, typically around 10⁻⁴ M.[11][13] Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.[13]

-

Inert Atmosphere: Purge the sample solution with an inert gas (e.g., nitrogen) to remove dissolved CO₂, which can interfere with the titration of bases.[13]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer and immerse the pH electrode.[13] Titrate the solution stepwise with a standardized solution of strong acid (for a basic analyte) or strong base (for an acidic analyte), recording the pH after each addition.[12][13]

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[13] This point can be precisely located as the inflection point on the first derivative of the titration curve.[11][12]

Conformational Effects and Metabolic Stability

The steric bulk of the tert-butyl group is not a passive feature; it actively influences the molecule's shape and its interaction with metabolic enzymes.

-

Conformational Restriction: The large Boc group can restrict rotation around the C-N bond, potentially locking the molecule into a more favorable (or unfavorable) conformation for target binding. This can be a powerful tool for improving selectivity.

-

Metabolic Shielding: While the reduced amide bond is already more stable to proteolysis than a standard amide, the bulky Boc group can provide an additional steric shield. This shield can hinder the approach of drug-metabolizing enzymes, such as Cytochrome P450s (CYPs), further increasing the compound's metabolic half-life.[14][15]

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay measures the rate at which a compound is metabolized by enzymes present in liver microsomes, providing a key indicator of metabolic clearance.[14][15][16]

Methodology:

-

Reagent Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4). Prepare a solution of liver microsomes (e.g., human, rat) and an NADPH-regenerating system or NADPH cofactor.[14][17]

-

Incubation: Pre-warm the microsomal solution to 37°C. Initiate the metabolic reaction by adding the test compound to the microsomes to a final concentration of ~1 µM.[14]

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), remove an aliquot of the reaction mixture.[14]

-

Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a multiple volume of ice-cold acetonitrile containing an internal standard.[16][18]

-

Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.[16]

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the amount of parent compound remaining.[14][17]

-

Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).[18] Control incubations without the NADPH cofactor are run in parallel to assess non-enzymatic degradation.[14][15]

Synthesis and Chemical Stability

The synthesis of Boc-protected reduced amides is generally straightforward. A common and efficient method is a one-pot tandem direct reductive amination (DRA) followed by N-Boc protection.[19] This involves reacting an aldehyde or ketone with a primary amine to form an imine intermediate, which is then reduced in situ while the newly formed secondary amine is simultaneously protected with di-tert-butyl dicarbonate (Boc₂O).[19]

The primary chemical liability of this moiety is its sensitivity to strong acid. The Boc group is readily cleaved by acids such as trifluoroacetic acid (TFA), which proceeds via the formation of a stable tert-butyl cation.[20] It is, however, stable to most basic and nucleophilic conditions, making it an excellent orthogonal protecting group in complex syntheses.[21]

Conclusion: A Strategic Tool for Molecular Design

The Boc-protected reduced amide isostere is more than a simple replacement for an amide bond; it is a strategic tool that imparts a distinct and predictable set of physicochemical properties. Its incorporation leads to a molecule that is significantly more lipophilic, metabolically stable, and non-basic, while possessing an altered hydrogen bonding profile.

Key Takeaways for the Medicinal Chemist:

-

Use to Increase Lipophilicity: An excellent choice for increasing passive permeability or targeting the CNS, but be mindful of potential solubility issues.

-

Use to Eliminate Basicity: The most reliable way to remove a basic nitrogen center while maintaining the core scaffold.

-

Use to Enhance Metabolic Stability: Provides a robust alternative to a hydrolytically labile amide bond, with the Boc group offering additional steric shielding.

-

Evaluate H-Bonding Impact: The loss of the N-H hydrogen bond donor is a critical change that must be evaluated in the context of the target's binding pocket.

By understanding and leveraging these properties, drug discovery professionals can effectively utilize this isostere to solve common ADME challenges and rationally design molecules with superior therapeutic potential.

References

-

Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. Available from: [Link]

-

De Witte, P. A., et al. (2014). Development of Methods for the Determination of pKa Values. PMC. Available from: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available from: [Link]

-

ACD/Labs. LogP—Making Sense of the Value. Available from: [Link]

-

ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available from: [Link]

-

Charnwood Discovery. Microsomal Stability - In Vitro Assay. Available from: [Link]

-

Longdom Publishing. (2024). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Journal of Chromatography & Separation Techniques. Available from: [Link]

-

Katritzky, A. R., et al. (2010). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. PMC. Available from: [Link]

-

Tice, C. M. (2017). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC. Available from: [Link]

-

Hypha Discovery. (2022). Bioisosteres that influence metabolism. Available from: [Link]

-

Evotec. Microsomal Stability | Cyprotex ADME-Tox Solutions. Available from: [Link]

-

dx.doi.org. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available from: [Link]

-

Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

-

Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available from: [Link]

-

slideplayer.com. (2012). Application of Bioisosteres in Drug Design. Available from: [Link]

-

Agilent Technologies. (2014). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Available from: [Link]

-

Royal Society of Chemistry. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances. Available from: [Link]

-

ResearchGate. (2014). (PDF) Simple And Efficient Method For Synthesis Of Z-Boc-Amino Acid Amides Using P-Toluenesulphonyl Chloride. Available from: [Link]

-

MDPI. (2023). tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine). Molbank. Available from: [Link]

-

Taylor & Francis Online. (2001). an improved synthesis of n-boc protected aryl amines. Synthetic Communications. Available from: [Link]

-

ResearchGate. (2017). How to Boc protect secondary amine on solid phase. Available from: [Link]

-

Chemistry Steps. (2023). Boc Protecting Group for Amines. Available from: [Link]

-

Royal Society of Chemistry. (2013). Dual protection of amino functions involving Boc. RSC Advances. Available from: [Link]

-

ACS Publications. (2007). Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria. Organic Letters. Available from: [Link]

-

ACS Publications. (2016). Structure Property Relationships of Carboxylic Acid Isosteres. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. Physicochemical and Biological Properties of Novel Amide-Based Steroidal Inhibitors of NMDA Receptors. Available from: [Link]

-

Hebei Boze Chemical Co., Ltd. (2019). Boc Protected Compounds. Available from: [Link]

-

ResearchGate. Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. Available from: [Link]

-

PMC. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]

-

PubMed. (2019). Applications of amide isosteres in medicinal chemistry. Medicinal Chemistry Communications. Available from: [Link]

Sources

- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ester and Amide Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 3. drughunter.com [drughunter.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Applications of amide isosteres in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. acdlabs.com [acdlabs.com]

- 8. enamine.net [enamine.net]

- 9. agilent.com [agilent.com]

- 10. tert-Butyl N-Hydroxycarbamate (N-Boc-Hydroxylamine) | MDPI [mdpi.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. charnwooddiscovery.com [charnwooddiscovery.com]

- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 19. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 20. One moment, please... [chemistrysteps.com]

- 21. Boc-Protected Amino Groups [organic-chemistry.org]

The Strategic Integration of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine in Modern Peptidomimetic Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pursuit of therapeutic agents with enhanced pharmacokinetic profiles has led to the evolution of peptidomimetics, a class of molecules designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] Within this field, the strategic modification of the peptide backbone has emerged as a powerful tool. This guide provides a comprehensive technical overview of a key building block in this endeavor: (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine . We will delve into its rational design, a robust synthetic pathway, and its pivotal role in the construction of advanced peptidomimetic scaffolds. This molecule uniquely combines the structural features of a chiral diaminoalkane with a glycine residue, offering a versatile platform for introducing conformational constraints and proteolytic resistance.

Introduction: The Peptidomimetic Imperative and the Rise of N-Substituted Glycines

Peptides are exquisite signaling molecules, demonstrating high potency and selectivity for their biological targets. However, their therapeutic application is often hampered by rapid degradation by proteases.[2] Peptidomimetics seek to address this by introducing non-natural structural elements that retain the key pharmacophoric features of the parent peptide while being resistant to enzymatic cleavage.[3]

One of the most successful strategies in this domain is the development of peptoids , or oligomers of N-substituted glycines.[3][4] In these molecules, the side chain is shifted from the alpha-carbon to the backbone nitrogen atom. This seemingly subtle change has profound consequences:

-

Proteolytic Stability: The absence of a hydrogen atom on the backbone nitrogen disrupts the recognition motifs for many proteases, rendering the amide bond resistant to hydrolysis.[4]

-

Conformational Flexibility and Constraint: The N-substituted glycine backbone is generally more flexible than a standard peptide backbone. However, the introduction of bulky or chiral side chains can be used to impose specific conformational preferences, guiding the molecule into a bioactive shape.[5]

-

Chemical Diversity: The synthesis of peptoids, particularly via the "submonomer" method, allows for the facile incorporation of a vast array of side chains, far exceeding the diversity of the 20 proteinogenic amino acids.[6][7]

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a sophisticated example of an N-substituted glycine building block, designed to leverage these advantages in a highly controlled manner.

Molecular Architecture and Strategic Design

The structure of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a testament to rational peptidomimetic design. It can be deconstructed into two key components:

-

The N-Substituted Glycine Core: This is the foundational element that imparts the desirable characteristics of a peptoid, most notably proteolytic resistance. The Boc-glycine moiety serves as the reactive component for incorporation into a growing peptide or peptoid chain.

-

The (2S)-2-Boc-amino-3-phenylpropyl Side Chain: This is where the true elegance of this building block lies.

-

Phenylalanine Mimicry: The phenylpropyl group is a direct mimic of the side chain of the amino acid phenylalanine. This allows for the replication of key hydrophobic and aromatic interactions that are often critical for binding to biological targets.

-

Stereochemical Control: The defined (2S) stereocenter is crucial for mimicking the natural L-phenylalanine. This stereochemical fidelity is often essential for maintaining high-affinity binding to chiral protein targets.

-

Conformational Constraint: The diaminoalkane-derived backbone of the side chain introduces a degree of conformational rigidity, which can help to pre-organize the peptidomimetic into a bioactive conformation, reducing the entropic penalty of binding.

-

Orthogonal Protection: The presence of two Boc groups allows for selective deprotection strategies during solid-phase synthesis, enabling further derivatization at either the glycine's N-terminus or the side chain's amino group.

-

The logical relationship of these components is illustrated in the diagram below:

Caption: High-level overview of the proposed synthetic pathway.

Detailed Experimental Protocol

Stage 1: Synthesis of (S)-2-Azido-3-phenyl-1-propanamine

-

Mesylation: Dissolve (S)-phenylalaninol (1 equivalent) in anhydrous dichloromethane (DCM) and cool to 0°C. Add triethylamine (1.2 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.1 equivalents). Stir at 0°C for 2 hours.

-

Work-up: Wash the reaction mixture sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate.

-

Azide Displacement: Dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (1.5 equivalents) and heat the mixture to 80°C for 6 hours.

-

Purification: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting azide is then carried forward.

Stage 2: Synthesis of (S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate

-

Staudinger Reduction: Dissolve the azide from Stage 1 in a mixture of tetrahydrofuran (THF) and water. Add triphenylphosphine (1.2 equivalents) and stir at room temperature overnight.

-

Boc Protection: To the crude amine solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) and a mild base such as triethylamine (1.2 equivalents). Stir at room temperature for 4 hours.

-

Purification: Concentrate the reaction mixture and purify by column chromatography on silica gel to yield the mono-Boc-protected diamine.

Stage 3: Synthesis of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

-

Coupling Reaction: Dissolve the mono-Boc-protected diamine from Stage 2 (1 equivalent) and Boc-glycine (1.1 equivalents) in DMF. Add a coupling agent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIEA, 2 equivalents). Stir at room temperature for 12 hours. [8]2. Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography to yield the final product.

Characterization

The synthesized product should be thoroughly characterized to confirm its identity and purity.

| Technique | Expected Observations |

| ¹H and ¹³C NMR | The spectra should show characteristic peaks for the aromatic protons of the phenyl group, the aliphatic protons of the propyl chain and glycine backbone, and the methyl protons of the two Boc groups. The integration of these peaks should be consistent with the proposed structure. |

| Mass Spectrometry | Electrospray ionization mass spectrometry (ESI-MS) should show the expected molecular ion peak corresponding to the molecular weight of the title compound. Fragmentation patterns can provide further structural confirmation. |

| Chiral HPLC | Analysis on a chiral stationary phase should confirm the enantiomeric purity of the final product, ensuring that no racemization occurred during the synthesis. |

| FT-IR Spectroscopy | The spectrum should exhibit characteristic absorption bands for N-H stretching (carbamate), C=O stretching (carbamate and amide), and aromatic C-H stretching. |

Application in Peptidomimetic and Drug Discovery

The primary application of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is as a building block in solid-phase peptide synthesis (SPPS) to create novel peptidomimetics. [9]Its structure is particularly well-suited for this purpose.

Solid-Phase Synthesis Workflow

The incorporation of this building block into a peptide sequence on a solid support would typically follow the Boc/Bzl protection strategy.

Caption: Integration of the building block in a Boc-SPPS workflow.

The use of this building block allows for the precise placement of a phenylalanine-like side chain on a peptoid backbone within a larger peptide or peptidomimetic sequence. This can be used to:

-

Probe Structure-Activity Relationships (SAR): By systematically replacing a phenylalanine residue in a known bioactive peptide with this building block, researchers can assess the importance of the backbone amide N-H for binding and activity. A retention of activity would suggest that the N-H is not a critical hydrogen bond donor and that a peptoid mimic is a viable strategy for drug development.

-

Enhance Proteolytic Stability: As previously discussed, the N-substituted glycine linkage is resistant to enzymatic degradation, which can significantly increase the in vivo half-life of the resulting peptidomimetic.

-

Develop Novel Scaffolds: This building block can be a key component in the de novo design of peptidomimetics that target protein-protein interactions. The conformational constraints imposed by the side chain can help to nucleate secondary structures such as turns or helices, which are often involved in molecular recognition.

Conclusion

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine represents a highly valuable and strategically designed tool for the modern medicinal chemist. It provides a straightforward method for introducing a key pharmacophoric element—the phenylalanine side chain—onto a proteolytically stable peptoid backbone with precise stereochemical control. Its utility in SPPS, combined with the inherent advantages of N-substituted glycines, makes it a powerful building block for the discovery and development of next-generation peptidomimetic therapeutics. The logical design and synthesis of such molecules underscore the continued innovation in the field, pushing the boundaries of what is achievable in the quest for more durable and effective drugs.

References

- BenchChem. (2025). A Comparative Guide to Boc-Glycine Synthesis Protocols: Benchmarking for Efficiency. BenchChem Technical Document.

- Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)

- PatSnap Synapse. (2025, May 21).

- Vignaroli, G., & Stecca, A. (2020). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Chemistry, 8, 573.

- Roy, R. N., & Zuckermann, R. N. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids)

- Chem-Impex. (n.d.). Fmoc-N-(2-Boc-aminoethyl)glycine.

- Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics.

- Kirshenbaum, K., & Zuckermann, R. N. (2008). Oligo(N-aryl glycines): a new twist on structured peptoids. Proceedings of the National Academy of Sciences, 105(49), 19165-19170.

- Merrifield, R. B. (1997). Life during a golden age of peptide chemistry: the concept and development of solid-phase peptide synthesis. American Chemical Society.

- Angell, Y. M., & Garcia-Echeverria, C. (2002). Experimental Procedures. The Royal Society of Chemistry.

- Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids)

- Peretto, I., & Chorev, M. (2014). Building Blocks for the Construction of Bioorthogonally Reactive Peptides via Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1083, 15-32.

- Manna, S., & Gilon, C. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22199-22210.

- Zuckermann, R. N. (2011). Peptoid origins. Peptide Science, 96(5), 545-555.

- BOC Sciences. (n.d.). Boc-glycine - (CAS 4530-20-5).

- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.

- Thermo Fisher Scientific. (n.d.). (S)-2-(Boc-amino)-3-(Fmoc-amino)propionic acid, 98%.

- PubChem. (n.d.). (S)-2-((S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanamido)-3-phenylpropanoic acid.

- Merck. (n.d.). Building Blocks for Solid Phase Peptide Synthesis.

- MedChemExpress. (n.d.). (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propionic acid.

- Chem-Impex. (n.d.). Fmoc-N-(3-Boc-aminopropyl)-glycine.

- Carl ROTH. (n.d.). Boc-Glycine, 5 g.

- Manna, S., & Gilon, C. (2023). Facile synthesis of new N-(aminocycloalkylene)amino acid compounds using chiral triflate esters with N-Boc-aminopyrrolidines and N-Boc-aminopiperidines. RSC Advances, 13(32), 22199-22210.

- List, B. (2007). Practical Proline-catalyzed asymmetric Mannich reaction of aldehydes with N-Boc-imines.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]

- 3. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Oligo(N-aryl glycines): a new twist on structured peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Solid-phase synthesis of N-substituted glycine oligomers (alpha-peptoids) and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. chempep.com [chempep.com]

The Stability of Reduced Peptide Bond Isosteres: A Technical Guide for Drug Development Professionals

Executive Summary

The isosteric replacement of the peptide bond is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent liabilities of peptide-based therapeutics, namely their susceptibility to enzymatic degradation.[1][2] Among the various modifications, the reduced peptide bond isostere, characterized by a methylene amine linkage (-CH₂-NH-), offers a compelling strategy to enhance metabolic stability while endeavoring to maintain biological activity. This guide provides an in-depth technical exploration of the stability of these "pseudopeptides," offering field-proven insights into their synthesis, conformational implications, and, most critically, the empirical assessment of their resistance to proteolysis. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

The Rationale for the Reduced Peptide Bond Isostere

Native peptides, despite their high specificity and potency, are often poor drug candidates due to rapid clearance by proteases.[3] The amide bond (-CO-NH-) is the primary site of enzymatic attack. The reduced peptide bond isostere replaces this scissile bond with a non-hydrolyzable methylene amine linkage.[4] This modification fundamentally alters the electronic and structural properties of the peptide backbone, rendering it resistant to the catalytic machinery of common proteases like trypsin, chymotrypsin, and various peptidases.[5][6]

The primary motivation for employing this isostere is to significantly prolong the in vivo half-life of a bioactive peptide.[4][5] However, this stability enhancement is not without its consequences. The removal of the carbonyl oxygen and the introduction of a more flexible sp³-hybridized carbon atom can dramatically alter the peptide's conformational landscape, which may impact receptor binding and overall biological activity.[7] Therefore, a thorough understanding and empirical evaluation of stability are paramount.

Synthesis and Characterization of Reduced Peptide Bond Isosteres

The synthesis of peptides incorporating a reduced amide bond typically involves reductive amination between an N-protected amino aldehyde and the free amine of another amino acid or peptide fragment, followed by standard solid-phase or solution-phase peptide synthesis protocols.

Core Synthetic Workflow:

-

Preparation of the Amino Aldehyde: The C-terminal amino acid of the desired isosteric linkage is converted to its corresponding N-protected amino aldehyde. This is a critical step, and various methods exist to achieve this transformation with minimal racemization.

-

Reductive Amination: The amino aldehyde is then reacted with the N-terminal amine of the subsequent amino acid (or peptide segment). The resulting Schiff base is then reduced, commonly using a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), to form the stable -CH₂-NH- linkage.

-

Chain Elongation: Following the formation of the isosteric bond, standard peptide synthesis protocols are used to complete the peptide sequence.

-

Purification and Characterization: High-performance liquid chromatography (HPLC) is the gold standard for purifying the final pseudopeptide.[5] The identity and purity of the product are then confirmed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Assessing Enzymatic Stability: A Self-Validating Protocol

The core of understanding the stability of a reduced peptide bond isostere lies in a well-designed enzymatic degradation assay. The following protocol provides a robust framework for this assessment.

Experimental Protocol: In Vitro Proteolytic Stability Assay

Objective: To quantify the stability of a pseudopeptide in the presence of a specific protease or a complex biological matrix (e.g., serum, plasma, or tissue homogenate) and determine its half-life (t₁/₂).

Materials:

-

Test Pseudopeptide

-

Native Peptide (Control)

-

Protease of interest (e.g., Trypsin, Chymotrypsin) or biological matrix (e.g., human serum)

-

Incubation Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Quenching Solution (e.g., 10% Trifluoroacetic Acid)

-

HPLC system with a C18 column

-

Mass Spectrometer

Methodology:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of both the native peptide and the pseudopeptide in an appropriate solvent (e.g., water or a small amount of DMSO, topped up with water).

-

Prepare the protease solution at a concentration relevant to physiological conditions or at a concentration known to degrade the native peptide within a reasonable timeframe. For serum/plasma, it is often used as an 80-90% solution in buffer.

-

-

Incubation:

-

In separate microcentrifuge tubes, add the peptide stock solution to the pre-warmed (37°C) protease solution or biological matrix to achieve a final peptide concentration of 100 µg/mL.

-

Immediately take a time-zero (t=0) aliquot and quench it by adding it to an equal volume of the quenching solution. This stops the enzymatic reaction.

-

Incubate the reaction tubes at 37°C.

-

-

Time-Course Sampling:

-

At predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction tube and quench it as described for the t=0 sample.

-

-

Sample Analysis by LC-MS:

-

Centrifuge the quenched samples to pellet any precipitated proteins.

-

Analyze the supernatant by reverse-phase HPLC to separate the intact peptide from its degradation products.[5]

-

Monitor the elution profile using a UV detector (typically at 214 or 280 nm).

-

Couple the HPLC to a mass spectrometer to confirm the identity of the peak corresponding to the intact peptide.

-

-

Data Analysis:

-

Integrate the peak area of the intact peptide at each time point.

-

Normalize the peak area at each time point to the peak area at t=0.

-

Plot the percentage of remaining intact peptide against time.

-

Calculate the half-life (t₁/₂) of the peptide, which is the time required for 50% of the peptide to be degraded.

-

Interpreting the Results: A Comparative Analysis

The power of this assay lies in the direct comparison between the native peptide and its pseudopeptide analog.

| Parameter | Native Peptide | Reduced Bond Isostere | Interpretation |

| Half-life (t₁/₂) in Serum | Typically < 10 minutes | Often > 240 minutes | A significantly longer half-life for the isostere indicates successful stabilization against enzymatic degradation.[4] |

| Degradation Products | Multiple fragments observed | Minimal to no degradation | The absence of cleavage products confirms the resistance of the -CH₂-NH- bond. |

| Recovery at t=0 | ~100% | ~100% | Full recovery at the initial time point validates the analytical method and sample preparation. |

This table presents hypothetical yet typical results.

One study on analogues of dynorphin A, for instance, showed that replacing the Leu⁵-Arg⁶ peptide bond with a ψ[CH₂-NH] surrogate increased the half-life in brain homogenates from 42 minutes to over 500 minutes.[4] This demonstrates the profound impact this single modification can have on metabolic stability.

Conformational and Biological Implications

While the primary goal of introducing a reduced peptide bond is to enhance stability, it is crucial to understand its impact on the peptide's three-dimensional structure and, consequently, its biological function.[8]

-

Increased Flexibility: The replacement of the planar sp²-hybridized carbonyl group with a tetrahedral sp³-hybridized methylene group introduces greater rotational freedom into the peptide backbone. This can disrupt critical secondary structures like α-helices and β-sheets that may be necessary for receptor recognition.[7][9]

-

Loss of Hydrogen Bonding: The carbonyl oxygen is a key hydrogen bond acceptor, crucial for stabilizing secondary structures and for direct interaction with biological targets. Its removal in the reduced isostere eliminates this interaction point, which can lead to a decrease in binding affinity.[7]

-

Altered Electrostatics: The local electronic environment is changed from a polar amide to a less polar secondary amine, which can affect solubility and interactions with the target protein.

These structural perturbations mean that while stability is often drastically improved, a corresponding decrease in biological activity is a common outcome.[7] Therefore, the selection of the specific amide bond to be replaced is a critical strategic decision in the design of pseudopeptides. The ideal location is one that is a primary site for proteolytic cleavage but is not essential for the conformational integrity required for receptor binding.

Conclusion and Future Outlook

The reduced peptide bond isostere is a powerful and proven tool in the medicinal chemist's arsenal for tackling the challenge of poor peptide stability.[1][2] By replacing a proteolytically labile amide bond with a robust methylene amine linkage, the in vitro and in vivo half-life of a peptide can be dramatically extended. However, this stability comes at the cost of significant conformational changes.

The successful application of this technology, therefore, requires a careful and strategic approach. It necessitates a thorough understanding of the parent peptide's structure-activity relationship to identify cleavage sites that can be modified with minimal disruption to the bioactive conformation. The robust, self-validating stability assays detailed in this guide are essential for empirically confirming the success of this strategy and for making informed decisions in the drug development process. As our understanding of protease specificity and peptide-receptor interactions continues to grow, the rational design of stabilized pseudopeptides will become an increasingly precise and effective strategy for creating the next generation of peptide-based therapeutics.

References

- Effects of isosteric substitutions on the conformational preference and cis–trans isomerization of proline-containing peptides. New Journal of Chemistry (RSC Publishing).

- An Evaluation of Peptide-Bond Isosteres. PMC - NIH.

- Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. Bentham Science.

- Evaluation of the conformational propensities of peptide isosteres as a basis for selecting bioactive pseudopeptides. PubMed.

- An evaluation of peptide-bond isosteres. PubMed - NIH.

- Enzymatic Degradation Studies: Assessing Peptide Stability. Biomatik.

- Incorporation of Stable Pseudopeptide Bonds. Springer Nature Experiments.

- In vitro stability of some reduced peptide bond pseudopeptide analogues of dynorphin A. PubMed.

- Synthesis and Enzyme Inhibitory Activities of Novel Peptide Isosteres. ResearchGate.

- Peptide bond mimicry by (E)-alkene and (Z)-fluoroalkene peptide isosteres: synthesis and bioevaluation of α-helical anti-HIV peptide analogues. Organic & Biomolecular Chemistry (RSC Publishing).

- An Evaluation of Peptide-Bond Isosteres. Raines Lab.

- Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. PMC.

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro stability of some reduced peptide bond pseudopeptide analogues of dynorphin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. verifiedpeptides.com [verifiedpeptides.com]

- 6. Incorporation of Stable Pseudopeptide Bonds | Springer Nature Experiments [experiments.springernature.com]

- 7. An Evaluation of Peptide-Bond Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An evaluation of peptide-bond isosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. raineslab.com [raineslab.com]

molecular weight and formula of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

An In-depth Technical Guide to (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine: Synthesis, Characterization, and Applications

Authored by a Senior Application Scientist

Abstract

Chemical Identity and Properties

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is an N-substituted, di-Boc-protected amino acid derivative. The structure incorporates a glycine backbone, with the nitrogen atom integrated into a tertiary amine. This nitrogen is substituted with a tert-butoxycarbonyl (Boc) group and a (2S)-2-Boc-amino-3-phenylpropyl group derived from L-phenylalanine. The dual Boc protection renders the amine functionalities stable under various conditions, yet they can be selectively removed, making this compound a versatile intermediate in multi-step synthesis.[1]

Molecular Structure

The proposed structure, based on systematic nomenclature, is presented below. The stereochemistry at the chiral center, originating from L-phenylalanine, is (S).

Caption: Structure of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine

Physicochemical Properties

The key quantitative data for this molecule have been calculated and are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₁H₃₂N₂O₆ |

| Molecular Weight | 424.49 g/mol |

| Appearance | Expected to be a white to off-white solid |

| Solubility | Expected to be soluble in organic solvents like DCM, Chloroform, Ethyl Acetate, and Methanol |

Plausible Synthetic Pathway

The synthesis of this complex molecule can be achieved through a multi-step pathway starting from the readily available chiral precursor, L-phenylalaninol. The proposed workflow is designed to ensure high stereochemical purity and good overall yield.

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol

Step 1: Synthesis of (S)-2-(Boc-amino)-3-phenylpropan-1-ol

-

Rationale: The initial step involves protecting the primary amine of L-phenylalaninol to prevent side reactions in subsequent steps. Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for this purpose, offering high yields and a protecting group that is stable under the conditions of the next few steps.[1]

-

Procedure:

-

Dissolve L-phenylalaninol (1 equivalent) in a suitable solvent system such as a 1:1 mixture of dioxane and water.

-

Add a base, such as sodium bicarbonate (2-3 equivalents), to the solution.

-

Add (Boc)₂O (1.1 equivalents) portion-wise while stirring vigorously at room temperature.

-

Monitor the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Once complete, perform an aqueous workup and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

-

Step 2: Synthesis of (S)-2-(Boc-amino)-3-phenylpropanal

-

Rationale: The primary alcohol is oxidized to an aldehyde, which is a key intermediate for the subsequent reductive amination. A mild oxidizing agent like Dess-Martin periodinane is chosen to avoid over-oxidation to a carboxylic acid.

-

Procedure:

-

Dissolve the Boc-protected alcohol from Step 1 in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add Dess-Martin periodinane (1.2 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates the disappearance of the starting alcohol.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

After filtration and solvent evaporation, the crude aldehyde is typically used immediately in the next step without further purification due to its potential instability.

-

Step 3: Synthesis of the Secondary Amine Intermediate via Reductive Amination

-

Rationale: This step forms the crucial C-N bond between the two main fragments of the molecule. Reductive amination is a robust method for this transformation. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for this purpose.

-

Procedure:

-

Dissolve the crude aldehyde from Step 2 in anhydrous DCM or dichloroethane.

-

Add glycine methyl ester hydrochloride (1 equivalent) and a non-nucleophilic base like triethylamine (1 equivalent) to neutralize the hydrochloride salt.

-

Stir for a short period to allow for imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.

-

Stir the reaction at room temperature overnight.

-

Monitor by TLC or LC-MS for the formation of the desired secondary amine.

-

Quench the reaction carefully with water, and perform a standard aqueous workup.

-

Purify the crude product by flash column chromatography on silica gel.

-

Step 4: Synthesis of the Di-Boc Protected Ester

-

Rationale: The newly formed secondary amine is protected with a second Boc group. This step is crucial for achieving the final target structure and also prevents any potential side reactions at this nitrogen in future synthetic endeavors.

-

Procedure:

-

Dissolve the purified secondary amine from Step 3 in anhydrous DCM.

-

Add (Boc)₂O (1.2 equivalents) and a base such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction at room temperature until the starting material is fully consumed as indicated by TLC.

-

Perform an aqueous workup, and purify the product by column chromatography.

-

Step 5: Saponification to the Final Product

-

Rationale: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. A base-mediated saponification using lithium hydroxide is a standard and effective method.

-

Procedure:

-

Dissolve the di-Boc protected ester from Step 4 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (2-3 equivalents).

-

Stir at room temperature and monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture to a pH of approximately 3-4 with a dilute acid like 1M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the final product, (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine.

-

Characterization and Quality Control

Rigorous analytical techniques are essential to confirm the structure and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To elucidate the molecular structure by identifying the chemical environment of each proton and carbon atom.[2][3]

-

¹H NMR Spectroscopy (Expected Signals):

-

A singlet around 1.4 ppm integrating to 18 protons, corresponding to the two tert-butyl groups of the Boc protectors.[2]

-

Multiplets in the aromatic region (7.1-7.3 ppm) for the phenyl group protons.

-

A complex set of multiplets for the aliphatic protons of the glycine and phenylpropyl backbone.

-

A signal for the carboxylic acid proton, which may be broad and is D₂O exchangeable.

-

-

¹³C NMR Spectroscopy (Expected Signals):

-

Signals around 28 ppm for the methyl carbons of the Boc groups and around 80 ppm for the quaternary carbons of the Boc groups.[4]

-

Signals for the carbonyl carbons of the Boc groups and the carboxylic acid.

-

Distinct signals for the carbons of the phenyl ring and the aliphatic backbone.

-

High-Performance Liquid Chromatography (HPLC)

-

Purpose: To assess the purity of the final compound and monitor the progress of the reaction steps.[5][6]

-

Protocol:

-

System: Reverse-phase HPLC (RP-HPLC) with a C18 column.

-

Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).

-

Detection: UV detection at 214 nm and 254 nm.

-

Expected Outcome: A successful synthesis should result in a single major peak in the chromatogram, indicating a high level of purity. The retention time will depend on the specific gradient and column used but is expected to be significant due to the molecule's hydrophobicity.

-

Mass Spectrometry (MS)

-

Purpose: To confirm the molecular weight of the synthesized compound.

-

Method: Electrospray ionization (ESI) mass spectrometry is well-suited for this type of molecule.

-

Expected Result: The mass spectrum should show a peak corresponding to the molecular ion [M+H]⁺ or [M+Na]⁺. It is important to note that Boc groups can be labile under certain MS conditions, which might lead to fragmentation and the observation of peaks corresponding to the loss of one or both Boc groups.[7][8]

Potential Applications in Research and Drug Development

(2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine is a valuable building block for several advanced applications:

-

Peptidomimetics: The N-substituted glycine core makes this molecule a precursor to peptoids or other peptidomimetics.[9] These structures are of great interest in drug discovery because they often exhibit enhanced metabolic stability and improved cell permeability compared to natural peptides.[]

-

Combinatorial Chemistry: This compound can be used as a scaffold to generate libraries of complex molecules for high-throughput screening in drug discovery programs. The two Boc-protected amines can be deprotected sequentially to allow for the introduction of diverse chemical functionalities.

-

Chiral Ligands: The defined stereochemistry and the presence of multiple coordination sites (nitrogens and oxygens) make this molecule and its derivatives potential candidates for use as chiral ligands in asymmetric catalysis.

Conclusion

This technical guide provides a detailed framework for the synthesis, characterization, and application of (2S)-N-(2-Boc-amino-3-phenylpropyl) Boc-glycine. The provided protocols are based on established chemical principles and are designed to be robust and reproducible. By offering a thorough understanding of this complex building block, this guide aims to facilitate its use in advancing research in peptide chemistry, medicinal chemistry, and materials science.

References

-

Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. PubMed. Available from: [Link]

-

Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column H/D Exchange HPLC/ESI/MS. CORE. Available from: [Link]

-

N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. ACS Publications. Available from: [Link]

-

tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. PMC. Available from: [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. Semantic Scholar. Available from: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available from: [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

-

1 H-NMR spectrum of N-Boc glutamic acid. ResearchGate. Available from: [Link]

-

Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. The Royal Society of Chemistry. Available from: [Link]

-

Synthesis and characterization of a dipeptide analogue. Scholars Research Library. Available from: [Link]

-

BOC deprotection under basic conditions in anion-exchange HPLC? Reddit. Available from: [Link]

-

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available from: [Link]

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 9. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Applications of Boc-Gly-Phe Reduced Amide Analogs in Drug Discovery

Executive Summary

The landscape of modern drug discovery is perpetually seeking molecular scaffolds that transcend the limitations of native biomolecules. Peptides, while offering exquisite biological specificity, are often hampered by poor metabolic stability and low bioavailability. This guide delves into a powerful strategy to overcome these hurdles: the use of reduced amide bond isosteres within a peptidomimetic framework. Specifically, we focus on analogs of Boc-Gly-Phe, a fundamental dipeptide motif, where the scissile amide bond is replaced by a more robust secondary amine (a ψ[CH₂NH] linkage). We will explore the profound impact of this modification on the molecule's physicochemical properties, detail synthetic methodologies, and illuminate its burgeoning applications in key therapeutic areas, including enzyme inhibition, neurodegenerative diseases, and antimicrobial development. This document is intended for researchers and drug development professionals, providing both foundational knowledge and actionable experimental insights into this promising class of compounds.

The Strategic Imperative for Amide Bond Isosteres in Peptidomimetics

Peptides are nature's messengers, mediating a vast array of physiological processes with high affinity and selectivity. However, their translation into effective therapeutics is often thwarted by inherent liabilities, primarily their rapid degradation by proteases in the body. The field of peptidomimetics seeks to design molecules that mimic the structure and function of native peptides but possess improved drug-like properties.[1] A cornerstone of this approach is the modification of the peptide backbone, particularly the amide bond.[2]

The reduced amide bond, where the carbonyl oxygen is replaced by a methylene group (-C(=O)NH- → -CH₂NH-), is one of the most effective and widely used amide isosteres.[3] This seemingly simple modification imparts a suite of advantageous properties:

-

Enhanced Enzymatic Stability: The absence of the carbonyl group renders the bond resistant to cleavage by peptidases and proteases, significantly extending the molecule's biological half-life.[3][4]

-

Increased Conformational Flexibility: The planar, partial double-bond character of the amide is replaced by a fully rotatable single C-N bond, granting the backbone greater flexibility.[5] This can be crucial for optimizing binding to biological targets.

-

Modified Physicochemical Properties: The introduction of a protonable secondary amine (pKa ≈ 7-8) increases hydrophilicity and introduces a positive charge at physiological pH, altering solubility and hydrogen bonding capabilities.[3][6]

Comparative Physicochemical and Structural Properties

The decision to incorporate a reduced amide isostere is driven by the distinct changes it imposes on the peptide backbone. Understanding these differences is critical for rational drug design.

| Property | Native Amide Bond (-CO-NH-) | Reduced Amide Bond (-CH₂-NH-) | Rationale for Application |

| Geometry | Planar, rigid | Tetrahedral, flexible | Increased flexibility allows for exploration of wider conformational space to fit complex binding pockets.[5] |

| Hybridization | sp² | sp³ | Alters bond angles and lengths, impacting overall peptide conformation. |

| H-Bonding | Acceptor (C=O), Donor (N-H) | Donor only (N-H) | Changes interaction patterns with biological targets; loss of acceptor site can be key to selectivity.[2] |

| Basicity | Neutral | Basic (protonable) | Increases hydrophilicity and allows for ionic interactions.[3] |

| Proteolytic Stability | Labile | Resistant | Confers high resistance to degradation by serum and cellular proteases, increasing bioavailability.[3][4] |

| Dipole Moment | High | Lower | Affects solubility and membrane permeability. |

Synthesis and Characterization of Boc-Gly-Phe Reduced Amide Analogs

The synthesis of pseudopeptides containing the ψ[CH₂NH] isostere is accessible through established organic chemistry methodologies, primarily reductive amination. Both solution-phase and solid-phase strategies can be employed.

Detailed Protocol: Solution-Phase Synthesis

This approach offers flexibility and is well-suited for producing larger quantities of the target compound. The core strategy involves coupling an N-protected amino aldehyde with a C-protected amino acid.

Experimental Workflow: Solution-Phase Synthesis

Caption: Solution-phase synthesis of a Boc-Gly-Phe reduced amide analog.

-

Preparation of N-Boc-glycinal (Boc-Gly-H):

-

Start with commercially available Boc-Gly-OH.

-

Activate the carboxylic acid using a coupling reagent (e.g., TBTU, HBTU) and react with N,O-Dimethylhydroxylamine hydrochloride to form the Weinreb amide.

-

Reduce the Weinreb amide to the corresponding aldehyde using a mild reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperature (-78 °C). This step is critical to prevent over-reduction to the alcohol.

-

-

Reductive Amination:

-

Dissolve Boc-Gly-H and Phenylalanine methyl ester hydrochloride (H-Phe-OMe·HCl) in a suitable solvent like dichloroethane (DCE) or tetrahydrofuran (THF).

-

Add a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to the mixture. This reagent is selective for the imine formed in situ and tolerates many functional groups.[7]

-

Allow the reaction to proceed at room temperature for several hours until completion, monitored by TLC or LC-MS.

-

-

Purification and Deprotection:

-

Purify the resulting protected dipeptide, Boc-Gly-ψ[CH₂NH]-Phe-OMe, using flash column chromatography.

-

If the free acid is desired, saponify the methyl ester using lithium hydroxide (LiOH) in a THF/water mixture.

-

-

Characterization:

-

Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Assess purity using High-Performance Liquid Chromatography (HPLC).

-

Characterization

Rigorous characterization is essential to confirm the successful synthesis and purity of the analog.

-

¹H NMR: Look for the disappearance of the amide N-H proton signal and the appearance of new signals in the 2.5-3.5 ppm range corresponding to the newly formed -CH₂-NH- methylene and amine protons.

-

Mass Spectrometry (MS): ESI-MS or MALDI-TOF should be used to confirm the molecular weight of the final product, matching the calculated exact mass.

-

HPLC: Reversed-phase HPLC is used to determine the purity of the final compound, which should ideally be >95% for biological assays.

Core Applications in Drug Discovery

The unique properties of Boc-Gly-Phe reduced amide analogs make them versatile scaffolds for targeting a range of diseases.

Enzyme Inhibition

The tetrahedral geometry and increased flexibility of the reduced amide bond make it an excellent mimic of the tetrahedral transition state of amide bond hydrolysis.[3][5] This property can be exploited to design potent inhibitors of various enzyme classes.

-

Mechanism: Transition-State Mimicry: Many enzymes, particularly proteases, function by stabilizing a high-energy tetrahedral intermediate during catalysis. A reduced amide analog can fit into the active site and mimic this state, binding with high affinity without being cleaved, thus acting as a competitive inhibitor.[][]

Logical Flow: Designing a Reduced Amide Enzyme Inhibitor

Caption: Workflow for developing a reduced amide-based enzyme inhibitor.

-